L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine
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Overview
Description
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine is a complex peptide compound It is composed of multiple amino acids, including alanine, ornithine, serine, and threonine, with diaminomethylidene groups attached to the ornithine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form corresponding oxo derivatives.
Reduction: The diaminomethylidene groups can be reduced to form amine derivatives.
Substitution: The amino acid residues can participate in substitution reactions, where specific side chains are modified.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating agents or acylating agents under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Oxo derivatives of serine and threonine.
Reduction: Amine derivatives of the diaminomethylidene groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The peptide backbone can also adopt specific conformations that enable binding to enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-L-alanyl-N~5~-(diaminomethylene)-L-ornithine
- L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucylglycine
- L-Histidyl-L-leucylglycyl-L-leucyl-L-alanyl-N~5~-(diaminomethylene)-L-ornithine
Uniqueness
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
861136-78-9 |
---|---|
Molecular Formula |
C30H57N13O12 |
Molecular Weight |
791.9 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C30H57N13O12/c1-12(31)22(48)38-16(7-5-9-36-29(32)33)23(49)40-18(11-44)25(51)42-19(13(2)45)26(52)39-17(8-6-10-37-30(34)35)24(50)41-20(14(3)46)27(53)43-21(15(4)47)28(54)55/h12-21,44-47H,5-11,31H2,1-4H3,(H,38,48)(H,39,52)(H,40,49)(H,41,50)(H,42,51)(H,43,53)(H,54,55)(H4,32,33,36)(H4,34,35,37)/t12-,13+,14+,15+,16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
ZFGXJONIAMBCPC-VKPZVBSPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O |
Origin of Product |
United States |
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